4-Methoxy-1-methylindolin-2-one
Overview
Description
4-Methoxy-1-methylindolin-2-one is a heterocyclic compound with the molecular formula C10H11NO2. It is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
4-Methoxy-1-methylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1-methylindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholine esterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5, which are involved in its metabolism . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing various physiological processes.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This compound also affects cell proliferation by modulating the expression of genes involved in the cell cycle, such as cyclins and cyclin-dependent kinases . Furthermore, this compound has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, its binding to AChE results in enzyme inhibition, leading to increased acetylcholine levels . Additionally, this compound can inhibit or activate other enzymes, such as those involved in the cytochrome P450 family, affecting the metabolism of various substrates . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved cognitive function and reduced tumor growth . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent breakdown of the compound into various metabolites . The primary metabolic pathway involves the hydroxylation of the methoxy group, followed by further oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can cross cell membranes and distribute to various cellular compartments, including the cytoplasm and nucleus . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can affect the compound’s localization, accumulation, and overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to different cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can impact its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of ortho-substituted anilines with appropriate reagents. For instance, the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne under palladium-catalyzed conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-1-methylindolin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylindolin-2-one
- 5-Bromo-1-methyl-2-oxoindoline
- Methyl 1-methyl-2-oxoindoline-6-carboxylate
- 7-Bromo-1-methylindolin-2-one
- 1-Methyl-2-oxoindoline-5-sulfonyl chloride
Uniqueness
4-Methoxy-1-methylindolin-2-one is unique due to the presence of the methoxy group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar indole derivatives and can lead to different pharmacological properties.
Properties
IUPAC Name |
4-methoxy-1-methyl-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-8-4-3-5-9(13-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGVWBMIQHILSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251576 | |
Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-21-0 | |
Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7699-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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